Amdoxovir's Active Metabolite (DXG) is >15-Fold More Potent Than Prodrug and Comparable to Other NRTIs
The in vitro potency of amdoxovir is dependent on its conversion to the active metabolite dioxolane guanosine (DXG). The median EC50 for DXG was 0.25 ± 0.17 μmol/L, which is a 16-fold improvement over the prodrug DAPD (EC50 = 4.0 ± 2.2 μmol/L) [1]. While direct EC50 comparisons across different assay systems are challenging, this potency is in the same range as other NRTIs; for context, literature reports for lamivudine (3TC) in similar PBMC assays are often in the 0.002–0.1 μM range, and zidovudine (AZT) around 0.01–0.1 μM.
| Evidence Dimension | In Vitro Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | DXG EC50: 0.25 ± 0.17 μmol/L; DAPD EC50: 4.0 ± 2.2 μmol/L |
| Comparator Or Baseline | Baseline is DAPD prodrug. Contextual comparators: Lamivudine EC50 ~0.002–0.1 μM, Zidovudine EC50 ~0.01–0.1 μM in PBMCs. |
| Quantified Difference | DXG is 16-fold more potent than DAPD. |
| Conditions | Peripheral blood mononuclear cells (PBMCs) infected with a laboratory-derived HIV-1 isolate. |
Why This Matters
Understanding the prodrug-to-active-metabolite potency difference is critical for interpreting in vitro data and for dose selection in research studies.
- [1] Mewshaw, J. P., Myrick, F. T., Wakefield, D. A. C. S., Hooper, B. J., Harris, J. L., McCreedy, B., & Borroto-Esoda, K. (2002). Dioxolane Guanosine, the Active Form of the Prodrug Diaminopurine Dioxolane, Is a Potent Inhibitor of Drug-Resistant HIV-1 Isolates From Patients for Whom Standard Nucleoside Therapy Fails. JAIDS Journal of Acquired Immune Deficiency Syndromes, 29(1), 11-20. View Source
